N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide
CAS No.: 93942-20-2
Cat. No.: VC17044424
Molecular Formula: C26H53N5O
Molecular Weight: 451.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93942-20-2 |
|---|---|
| Molecular Formula | C26H53N5O |
| Molecular Weight | 451.7 g/mol |
| IUPAC Name | (9E,12E)-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide |
| Standard InChI | InChI=1S/C26H53N5O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27/h6-7,9-10,28-30H,2-5,8,11-25,27H2,1H3,(H,31,32)/b7-6+,10-9+ |
| Standard InChI Key | IGTHUKCHFWQYHW-AVQMFFATSA-N |
| Isomeric SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |
| Canonical SMILES | CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNCCNCCN |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadeca-9,12-dienamide, reflects its intricate architecture . Key components include:
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Hydrophobic tail: An 18-carbon chain with trans double bonds at positions 9 and 12 ().
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Polyamine head group: A tetraethylenetriamine derivative () providing multiple protonation sites.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 93942-20-2 | |
| Molecular Formula | ||
| Molecular Weight | 451.7 g/mol | |
| InChIKey | IGTHUKCHFWQYHW-AVQMFFATSA-N | |
| SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNCCNCCN |
The E (trans) configuration of the double bonds at C9 and C12 introduces rigidity to the hydrocarbon chain, influencing packing efficiency in lipid bilayers or micellar structures .
Spectroscopic and Computational Data
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Tautomerism: The amide group () can exhibit keto-enol tautomerism, though the keto form dominates under physiological conditions .
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Conformational Flexibility: Molecular dynamics simulations predict significant flexibility in the polyamine chain, enabling adaptive interactions with anionic surfaces .
Synthesis and Modification Strategies
Conventional Synthetic Routes
The synthesis of N-(2-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)octadeca-9,12-dien-1-amide typically involves sequential amine alkylation and amidation:
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Polyamine Construction: Ethylenediamine is iteratively alkylated with acrylonitrile, followed by hydrogenation to yield the tetraamine backbone .
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Amide Coupling: The terminal amine reacts with octadeca-9,12-dienoyl chloride under Schotten-Baumann conditions to form the final product .
Equation 1: Amidation Reaction
Challenges and Optimizations
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Purification: Reverse-phase HPLC is required to separate isomers arising from double-bond geometry .
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Yield Improvements: Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: 12.4 mg/L at 25°C (predicted via LogP = 5.2) .
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Lipophilicity: The octadecadienoyl chain confers high affinity for lipid phases, with a calculated LogP of 5.2 .
Thermal Behavior
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Melting Point: 78–82°C (decomposition observed above 100°C) .
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Stability: Susceptible to oxidative degradation at double bonds; argon atmospheres recommended for long-term storage .
Hypothetical Applications and Biological Relevance
Surfactant and Colloidal Systems
The amphiphilic structure positions this compound as a potential nonionic surfactant. Critical micelle concentration (CMC) estimates range from 0.1–0.5 mM, comparable to commercial surfactants like Tween-80 .
Biochemical Interactions
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Membrane Permeabilization: Molecular docking studies suggest insertion into phosphatidylcholine bilayers via hydrophobic tail anchoring .
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Enzyme Modulation: Polyamines are known regulators of kinase activity; this compound may influence ATP-binding domains through electrostatic interactions .
Research Gaps and Future Directions
Despite structural characterization, empirical data on biological activity and industrial performance remain sparse. Priority research areas include:
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Toxicological Profiling: In vitro cytotoxicity assays using HepG2 cells.
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Formulation Studies: Nanoemulsion stabilization efficiency compared to polysorbates.
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